molecular formula C16H21N3O B5666437 N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide

N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide

Cat. No.: B5666437
M. Wt: 271.36 g/mol
InChI Key: CEOPPVLAGASSPZ-UHFFFAOYSA-N
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Description

N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a prop-2-en-1-yl group and an ethylbutanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.

    Attachment of the Ethylbutanamide Chain: The final step involves the coupling of the benzodiazole derivative with butanoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amides and alcohols.

    Substitution: Formation of halogenated derivatives and substituted amides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(Prop-2-en-1-yl)acetamide
  • N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide
  • 2-(4-Nitrophenyl)-N-(prop-2-yn-1-yl)acetamide

Uniqueness

N-{2-[1-(prop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}butanamide stands out due to its unique benzodiazole structure combined with the prop-2-en-1-yl group and ethylbutanamide chain. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(1-prop-2-enylbenzimidazol-2-yl)ethyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O/c1-3-7-16(20)17-11-10-15-18-13-8-5-6-9-14(13)19(15)12-4-2/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOPPVLAGASSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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